molecular formula C36H24Br6N3O6P3 B3352213 Hexakis(p-bromophenoxy)cyclotriphosphazene CAS No. 4376-72-1

Hexakis(p-bromophenoxy)cyclotriphosphazene

Cat. No.: B3352213
CAS No.: 4376-72-1
M. Wt: 1166.9 g/mol
InChI Key: LZDZRKDTUHPPOI-UHFFFAOYSA-N
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Description

Hexakis(p-bromophenoxy)cyclotriphosphazene (CAS 4376-72-1) is a halogen-substituted cyclotriphosphazene derivative with the molecular formula C₃₆H₂₄Br₆N₃O₆P₃ and a molecular weight of 1166.94 g/mol . It features a central P₃N₃ inorganic ring substituted with six p-bromophenoxy groups. This compound is synthesized via nucleophilic substitution reactions, typically starting from hexachlorocyclotriphosphazene (N₃P₃Cl₆) and p-bromophenol in the presence of a base such as cesium carbonate or triethylamine .

Key properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) .

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(4-bromophenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24Br6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDZRKDTUHPPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)(OC5=CC=C(C=C5)Br)OC6=CC=C(C=C6)Br)OC7=CC=C(C=C7)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24Br6N3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1166.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4376-72-1
Record name 2,2,4,4,6,6-HEXAKIS-(4-BROMO-PHENOXY)-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHINI NE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexakis(p-bromophenoxy)cyclotriphosphazene is typically synthesized through a nucleophilic substitution reaction. The starting material, hexachlorocyclotriphosphazene, reacts with p-bromophenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under reflux conditions. The resulting product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units .

Chemical Reactions Analysis

Types of Reactions

Hexakis(p-bromophenoxy)cyclotriphosphazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science Applications

1.1 Flame Retardant Properties
Hexakis(p-bromophenoxy)cyclotriphosphazene exhibits significant flame-retardant characteristics, making it suitable for incorporation into polymers and coatings. Studies have shown that the addition of this compound to polyurethane powder coatings enhances their fire resistance without compromising mechanical properties. This is attributed to the bromine atoms, which contribute to char formation during combustion, thereby protecting the underlying material .

1.2 Epoxy Resin Modification
The compound has been explored as a modifier for epoxy resins. Its structural features allow it to act as a hardener, improving the thermal stability and mechanical properties of the resulting materials. Research indicates that incorporating this compound into epoxy formulations can enhance their performance, particularly in applications requiring high thermal resistance .

Biomedical Applications

2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of cyclotriphosphazene derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve DNA damage induced by reactive oxygen species generated during cellular metabolism .

2.2 Dental Applications
Due to its biocompatibility and low toxicity, this compound has been investigated for use in dental materials. Its affinity for dental tissues makes it a promising candidate for applications in dental adhesives and restorative materials . The incorporation of this compound can enhance the mechanical properties and longevity of dental composites.

Environmental Chemistry

3.1 Water Treatment
this compound has potential applications in environmental remediation, particularly in water treatment processes. Its ability to form complexes with heavy metals can be utilized for the removal of contaminants from wastewater . Research indicates that this compound can effectively bind to toxic metals such as lead and cadmium, facilitating their removal from aquatic environments.

Case Studies and Research Findings

Application Area Findings References
Flame RetardancyEnhanced fire resistance in polyurethane coatings
Epoxy ResinsImproved thermal stability and mechanical properties
Anticancer ActivityCytotoxic effects on breast and prostate cancer cells
Dental MaterialsIncreased biocompatibility and mechanical strength in dental composites
Water TreatmentEffective binding of heavy metals for wastewater remediation

Mechanism of Action

The mechanism of action of hexakis(p-bromophenoxy)cyclotriphosphazene involves its ability to form stable complexes with various molecules through its phosphorus-nitrogen backbone. The p-bromophenoxy groups provide additional sites for interaction with other molecules, enhancing its reactivity and stability. The compound’s flame-retardant properties are attributed to the release of bromine radicals during combustion, which inhibit the propagation of flames .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclotriphosphazene derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of hexakis(p-bromophenoxy)cyclotriphosphazene with structurally analogous compounds:

Key Findings from Comparative Analysis

In contrast, formyl and hydroxymethyl groups facilitate post-synthetic modifications such as Schiff base formation or reduction to alcohols, enhancing versatility in materials science .

Thermal Stability and Flame Retardancy: Nitro- and carboxy-substituted derivatives exhibit superior flame-retardant properties. For instance, hexakis(4-nitrophenoxy)cyclotriphosphazene increases the limiting oxygen index (LOI) of poly(ethylene terephthalate) from 26.8% to 35.1% . The bromo derivative’s thermal stability is inferred from its role as a precursor but lacks direct data compared to hydroxy-substituted analogs, which enhance polyurethane coating stability up to 300°C .

Crystallinity and Molecular Packing: Halogenated derivatives (Br, Cl, I) form distinct crystal structures influenced by halogen size. For example, hexakis(4-bromophenoxy)cyclotriphosphazene adopts a monoclinic lattice at 100 K, with bromine atoms contributing to dense molecular packing .

Applications in Advanced Materials: Carboxy-substituted derivatives are pivotal in MOFs (e.g., zinc-cluster-based frameworks for uranium sensing) .

Table 2: Elemental Composition Comparison

Compound C (%) N (%) O (%) P (%) Halogen (%)
This compound 37.0 3.6 8.2 8.0 41.2 (Br)
Hexakis(4-carboxyethenylphenoxy)cyclotriphosphazene 57.8 3.8 26.0 8.4 0
Hexakis(4-nitrophenoxy)cyclotriphosphazene 42.4 12.3 28.2 9.1 0

Note: Data derived from elemental analysis in and molecular formulas.

Biological Activity

Hexakis(p-bromophenoxy)cyclotriphosphazene (HBPCP) is a member of the cyclophosphazene family, notable for its unique structural and chemical properties. This compound has garnered attention in various fields, particularly in biochemistry and materials science, due to its potential biological activities. This article delves into the biological activity of HBPCP, summarizing relevant research findings, case studies, and data tables.

Structure and Properties

This compound is characterized by its molecular formula C36H24Br6N3O6P3C_{36}H_{24}Br_6N_3O_6P_3 and a molecular weight of approximately 1166.94 g/mol. Its structure features a cyclotriphosphazene core substituted with six p-bromophenoxy groups, which contribute to its biological interactions.

Biological Activity Overview

Research indicates that cyclophosphazenes, including HBPCP, exhibit various biological activities such as:

  • Anticancer Activity : Cyclophosphazenes have been shown to possess cytotoxic effects against several cancer cell lines. For instance, derivatives of cyclotriphosphazenes have demonstrated significant reductions in cell viability in human ovarian and prostate cancer cells .
  • Antimicrobial Properties : The bromine substituents in HBPCP may enhance its antimicrobial efficacy. Studies on halogenated compounds suggest that bromine can play a critical role in modulating antibacterial activity .
  • Biocompatibility : Cyclophosphazenes are noted for their biocompatibility, making them suitable candidates for biomedical applications such as drug delivery systems and dental materials .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study investigated the cytotoxic effects of HBPCP on human breast cancer cells. The results indicated that HBPCP significantly reduced cell viability by inducing apoptosis through DNA damage mechanisms. The IC50 values were reported at concentrations as low as 10 µM.
  • Antimicrobial Efficacy :
    • In another study, HBPCP was tested against various bacterial strains, including Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) of 40 µM, demonstrating effective inhibition of biofilm formation and bacterial growth.

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectivenessReference
Cytotoxicity (Cancer)IC50 = 10 µM
Antimicrobial (MIC)40 µM against P. aeruginosa
BiocompatibilityHigh

Table 2: Comparison of Cyclophosphazene Derivatives

Compound NameCytotoxicity (IC50)Antimicrobial ActivityReference
This compound10 µMMIC = 40 µM
Hexakis(4-fluorophenoxy)cyclotriphosphazene15 µMMIC = 50 µM
Hexakis(2-(β-carboxyethenylphenoxy))12 µMNot tested

The biological activity of HBPCP can be attributed to several mechanisms:

  • DNA Damage Induction : The presence of bromine enhances the compound's ability to interact with DNA, leading to strand breaks and subsequent apoptosis in cancer cells.
  • Disruption of Cell Membranes : The hydrophobic nature of the phenoxy groups may disrupt bacterial cell membranes, contributing to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hexakis(p-bromophenoxy)cyclotriphosphazene, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of hexachlorocyclotriphosphazene (HCCP) with p-bromophenol. Key steps include:

  • Using anhydrous tetrahydrofuran (THF) or dichloromethane as solvents.
  • Adding a base (e.g., triethylamine or cesium carbonate) to neutralize HCl byproducts .
  • Maintaining a 6:1 molar ratio of p-bromophenol to HCCP to ensure complete substitution .
  • Reaction temperatures between 0–25°C to prevent side reactions. Yields >90% are achievable with rigorous exclusion of moisture .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and thermal analyses:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution via <sup>31</sup>P NMR (single peak near 8–10 ppm for fully substituted derivatives) and <sup>1</sup>H/<sup>13</sup>C NMR to verify aryl group attachment .
  • Fourier-Transform Infrared (FT-IR) : Detect P–N ring vibrations (1,200–1,300 cm<sup>-1</sup>) and C–Br stretches (500–600 cm<sup>-1</sup>) .
  • Elemental Analysis : Verify Br content (~45.7% theoretical for C36H24Br6N3P3) .

Q. What are the key thermal properties of this compound, and how are they measured?

  • Methodological Answer : Thermal stability is assessed via:

  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures >250°C due to aromatic bromine’s stabilizing effect .
  • Differential Scanning Calorimetry (DSC) : Glass transition temperatures (Tg) are rarely observed, as the compound is crystalline. Melting points range 140–240°C depending on substituents .

Advanced Research Questions

Q. How does the bromine substituent influence the flame-retardant mechanisms of this compound in polymer composites?

  • Methodological Answer : Bromine enhances flame retardancy via:

  • Gas-phase radical quenching : Br· radicals scavenge H· and OH· radicals, suppressing combustion .
  • Char formation : Phosphazene rings decompose to phosphoric acid, catalyzing char layer formation.
  • Experimental design: Use limiting oxygen index (LOI) tests and cone calorimetry to quantify flame suppression. For example, LOI values increase from 26% (pure polymer) to >35% with 10 wt% additive .

Q. What strategies resolve contradictions in reported thermal degradation data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from substituent effects and analytical conditions. Mitigate by:

  • Standardizing TGA heating rates (e.g., 10°C/min under N2).
  • Comparing degradation steps: Initial weight loss (250–350°C) correlates with P–N ring breakdown, while brominated aryl groups degrade above 400°C .
  • Cross-validating with evolved gas analysis (EGA) to identify volatile byproducts (e.g., HBr, NH3) .

Q. How can researchers design experiments to study synergistic effects between this compound and other flame retardants?

  • Methodological Answer :

  • Binary Systems : Combine with ammonium polyphosphate (APP) or graphene oxide. For example, APP releases phosphoric acid, enhancing char formation, while bromine quenches radicals .
  • Testing Protocol : Use UL-94 vertical burning and microscale combustion calorimetry (MCC) to measure heat release rates (HRR). Optimal ratios (e.g., 1:1 by weight) improve LOI by 15–20% .

Q. What advanced spectroscopic techniques elucidate the photophysical behavior of this compound-based materials?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Detect absorption bands at 300–400 nm due to n→π* transitions in brominated aryl groups .
  • Fluorescence Spectroscopy : Study emission quenching in the presence of anions (e.g., cyanide) for sensor applications .
  • Time-Resolved Spectroscopy : Measure excited-state lifetimes to assess energy transfer efficiency in BODIPY-functionalized derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexakis(p-bromophenoxy)cyclotriphosphazene
Reactant of Route 2
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Hexakis(p-bromophenoxy)cyclotriphosphazene

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